

# **TBI-223: A Novel Oxazolidinone Poised to Redefine Tuberculosis Treatment Regimens**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The global fight against tuberculosis (TB) is marked by the persistent challenge of long treatment durations and the emergence of drug-resistant strains. In this landscape, the development of novel therapeutics with improved safety and efficacy profiles is paramount. **TBI-223**, a novel oxazolidinone antibiotic, is currently under clinical investigation as a potential cornerstone of future TB treatment regimens. This guide provides a comprehensive comparison of **TBI-223** with standard TB therapies, with a particular focus on its potential to replace linezolid in regimens for drug-resistant TB. The information is based on available preclinical and Phase 1 clinical trial data.

### **Executive Summary**

**TBI-223** is being developed to offer a safer and potentially more effective alternative to linezolid, a critical but often dose-limiting component of modern regimens for multidrugresistant TB (MDR-TB), such as the BPaL (bedaquiline, pretomanid, and linezolid) regimen. Preclinical data strongly suggest that **TBI-223** has a significantly better safety profile than linezolid, particularly concerning myelosuppression, a common and severe side effect of long-term linezolid use. While direct, head-to-head clinical efficacy data in TB patients are not yet available pending the completion of ongoing Phase 2 trials, translational modeling based on preclinical and Phase 1 data predicts that **TBI-223** containing regimens could achieve comparable efficacy to the BPaL regimen.



## **Quantitative Data Comparison**

The following tables summarize the key preclinical and clinical data comparing **TBI-223** and linezolid.

**Table 1: Preclinical Safety and Efficacy Profile** 



| Parameter                                                                          | TBI-223       | Linezolid    | Significance                                                                          | Source |
|------------------------------------------------------------------------------------|---------------|--------------|---------------------------------------------------------------------------------------|--------|
| Mitochondrial Protein Synthesis Inhibition (IC50)                                  | >74 μM        | 8 µМ         | TBI-223 shows significantly less inhibition, suggesting lower potential for toxicity. | [1]    |
| No-Observed-<br>Adverse-Effect<br>Level (NOAEL)<br>in 14-day rat<br>study (female) | 75 mg/kg/day  | 20 mg/kg/day | TBI-223 demonstrates a higher safety margin in preclinical models.                    | [1]    |
| No-Observed-<br>Adverse-Effect<br>Level (NOAEL)<br>in 14-day rat<br>study (male)   | 200 mg/kg/day | N/A          | TBI-223 demonstrates a high safety margin in preclinical models.                      | [1]    |
| No-Observed-<br>Adverse-Effect<br>Level (NOAEL)<br>in 14-day dog<br>study          | 150 mg/kg/day | N/A          | TBI-223 is well-<br>tolerated at high<br>doses in dogs.                               | [1]    |
| Minimum Inhibitory Concentration (MIC50) against M. tuberculosis                   | 1.50 μg/mL    | N/A          | TBI-223 demonstrates potent activity against M. tuberculosis.                         | [2]    |

**Table 2: Phase 1 Pharmacokinetic Profile in Healthy Adults** 



| Parameter                                       | TBI-223         | Linezolid | Significance                                                                      | Source |
|-------------------------------------------------|-----------------|-----------|-----------------------------------------------------------------------------------|--------|
| Terminal Half-life<br>(t1/2)                    | 1.9 - 3.8 hours | ~5 hours  | TBI-223 has a shorter half-life, which may contribute to a better safety profile. | [3][4] |
| Maximum Tolerated Single Dose                   | Up to 2,600 mg  | N/A       | TBI-223 is well-<br>tolerated at high<br>single doses.                            | [3][4] |
| Maximum Tolerated Multiple Daily Dose (14 days) | Up to 2,400 mg  | N/A       | TBI-223 demonstrates good tolerability with repeated dosing.                      | [3][4] |

**Table 3: Predicted Clinical Efficacy (Translational** 

Modeling)

| Parameter Parameter                             | TBI-223<br>containing<br>regimen (1200-<br>2400 mg daily) | BPaL Regimen<br>(with<br>Linezolid) | Significance                                                                                    | Source |
|-------------------------------------------------|-----------------------------------------------------------|-------------------------------------|-------------------------------------------------------------------------------------------------|--------|
| Predicted Sputum Culture Conversion at 2 Months | >90%                                                      | Comparable                          | TBI-223 is predicted to achieve non-inferior efficacy with a potentially better safety profile. | [5][6] |

## **Experimental Protocols**Preclinical In Vitro and In Vivo Studies



- Mitochondrial Protein Synthesis Inhibition Assay: The half-maximal inhibitory concentration (IC50) for mitochondrial protein synthesis was determined in HepG2 cells to assess off-target toxicity.[2]
- Animal Toxicity Studies: Fourteen-day and twenty-eight-day toxicity studies were conducted in rats and dogs to determine the no-observed-adverse-effect level (NOAEL) and to assess for signs of toxicity, including bone marrow suppression.[1]
- In Vivo Efficacy Studies: Murine models of tuberculosis infection were used to evaluate the efficacy of **TBI-223** alone and in combination with other anti-TB agents.[1]
- Minimum Inhibitory Concentration (MIC) Determination: The MIC50 of TBI-223 against various mycobacterial strains, including M. tuberculosis, was determined using broth microdilution methods in 7H9 medium.[2]

### Phase 1 Clinical Trials (NCT03758612 and NCT04865536)

- Study Design: These were randomized, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) studies conducted in healthy adult participants.[1][3][4]
- Objectives: The primary objectives were to evaluate the safety, tolerability, and pharmacokinetics of TBI-223.[3][4]
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points
  after drug administration to determine pharmacokinetic parameters such as AUC (area under
  the curve) and Cmax (maximum concentration).[4]
- Safety Monitoring: Safety was assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[3][4]

## Visualizations Mechanism of Action of Oxazolidinones





#### Click to download full resolution via product page

Caption: Oxazolidinones like **TBI-223** inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

### **TBI-223** Development and Evaluation Workflow





Click to download full resolution via product page

Caption: The streamlined development pathway for a new TB drug candidate like TBI-223.

## Projected Comparison of TBI-223 vs. Linezolid Regimens





Click to download full resolution via product page

Caption: A **TBI-223** regimen is projected to maintain high efficacy while improving the safety profile.

#### Conclusion

The available data position **TBI-223** as a promising candidate to improve the treatment of drug-resistant tuberculosis. Its primary advantage appears to be a significantly improved safety profile compared to linezolid, a crucial component of current highly effective regimens. While confirmatory clinical efficacy data in TB patients are pending, preclinical evidence and translational modeling are encouraging. The ongoing Phase 2 clinical trials are critical next steps to validate these early findings and to establish the optimal dose and role of **TBI-223** in future TB therapy. The research and drug development community should closely monitor the progress of **TBI-223** as it has the potential to lead to safer, shorter, and more tolerable treatment regimens for patients with tuberculosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. TBI-223 | Working Group for New TB Drugs [newtbdrugs.org]



- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics, tolerability, and safety of TBI-223, a novel oxazolidinone, in healthy participants PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. consensus.app [consensus.app]
- To cite this document: BenchChem. [TBI-223: A Novel Oxazolidinone Poised to Redefine Tuberculosis Treatment Regimens]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3182091#clinical-trial-data-comparing-tbi-223-to-standard-tb-regimens]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com